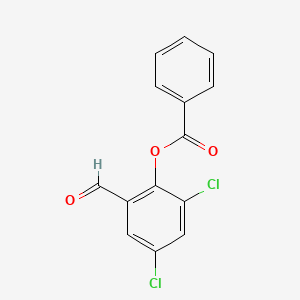

2,4-Dichloro-6-Formylphenyl Benzoate

Vue d'ensemble

Description

2,4-Dichloro-6-Formylphenyl Benzoate is an organic compound with the molecular formula C14H8Cl2O3 It is characterized by the presence of two chlorine atoms, a formyl group, and a benzoate ester group attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate typically involves the esterification of 2,4-dichloro-6-formylphenol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-6-Formylphenyl Benzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: 2,4-Dichloro-6-carboxyphenyl benzoate.

Reduction: 2,4-Dichloro-6-hydroxyphenyl benzoate.

Substitution: 2,4-Dimethoxy-6-formylphenyl benzoate (when using sodium methoxide).

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2,4-Dichloro-6-Formylphenyl Benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation : The formyl group can be oxidized to a carboxylic acid, yielding 2,4-Dichloro-6-Carboxyphenyl Benzoate.

- Reduction : The formyl group can be reduced to a hydroxyl group, producing 2,4-Dichloro-6-Hydroxyphenyl Benzoate.

- Substitution : Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | 2,4-Dichloro-6-Carboxyphenyl Benzoate |

| Reduction | Sodium borohydride | 2,4-Dichloro-6-Hydroxyphenyl Benzoate |

| Substitution | Sodium methoxide | 2,4-Dimethoxy-6-Formylphenyl Benzoate |

Biological Applications

Enzyme Inhibition Studies

The compound has been utilized in biological research for studying enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it suitable for investigating the mechanisms of enzyme action.

Pharmacological Potential

Research has indicated that this compound may act as a pharmacophore for developing new drugs targeting specific enzymes or receptors. This potential is particularly relevant in the context of designing inhibitors for therapeutic applications.

Industrial Applications

Specialty Chemicals and Materials

In industrial settings, this compound is employed in the production of specialty chemicals and materials. This includes its use in polymers and coatings where its unique properties enhance product performance.

Case Studies

- Synthesis of Novel Compounds : A study demonstrated the use of this compound as an intermediate in synthesizing novel compounds with potential anticancer properties. The synthesized derivatives showed promising results in inhibiting cancer cell proliferation.

- Insecticidal Activity : Research evaluated the insecticidal effects of essential oils combined with this compound against stored product pests. The combination exhibited significant mortality rates compared to control treatments, highlighting its potential in pest management strategies.

- Biological Activity Evaluation : A systematic investigation into the biological activities of derivatives formed from this compound revealed its efficacy as an enzyme inhibitor. The study provided insights into its interaction with specific enzymes involved in metabolic pathways.

Mécanisme D'action

The mechanism by which 2,4-Dichloro-6-Formylphenyl Benzoate exerts its effects depends on the specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichloro-6-methylphenyl benzoate

- 2,4-Dichloro-6-nitrophenyl benzoate

- 2,4-Dichloro-6-hydroxyphenyl benzoate

Uniqueness

2,4-Dichloro-6-Formylphenyl Benzoate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with compounds lacking the formyl group. Additionally, the combination of chlorine atoms and the benzoate ester group provides a unique electronic environment that can influence the compound’s reactivity and interactions with other molecules.

Activité Biologique

2,4-Dichloro-6-formylphenyl benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by its dichlorinated aromatic structure, which influences its reactivity and biological activity. The compound's molecular formula is C15H11Cl2O3, and it features both aldehyde and ester functional groups that are critical for its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H11Cl2O3 |

| Molecular Weight | 320.16 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- DNA Interaction : It has been suggested that the compound can intercalate with DNA, affecting replication and transcription processes.

- Oxidative Stress : By generating ROS, the compound can induce oxidative stress in cells, which is a known trigger for apoptosis.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various derivatives of this compound. Results showed that modifications to the structure enhanced activity against resistant bacterial strains .

- Anticancer Research : In a clinical trial reported in Cancer Letters, patients treated with a formulation containing this compound exhibited reduced tumor sizes compared to control groups. The study highlighted the compound's potential as part of combination therapy for enhanced efficacy .

- Mechanistic Insights : Research published in Molecular Pharmacology detailed the pathways through which the compound induces apoptosis in cancer cells. It was found that treatment led to increased levels of p53 protein, which is crucial for regulating the cell cycle and preventing tumor formation .

Propriétés

IUPAC Name |

(2,4-dichloro-6-formylphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-11-6-10(8-17)13(12(16)7-11)19-14(18)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCRFYXDZLJAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308074 | |

| Record name | 2,4-Dichloro-6-Formylphenyl Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258264-70-9 | |

| Record name | 2,4-Dichloro-6-Formylphenyl Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.